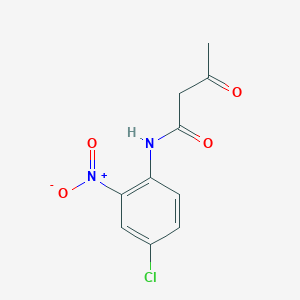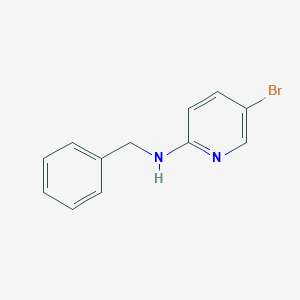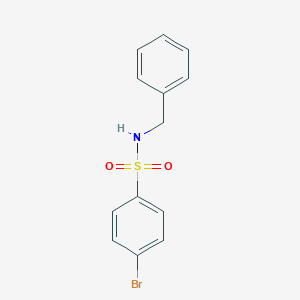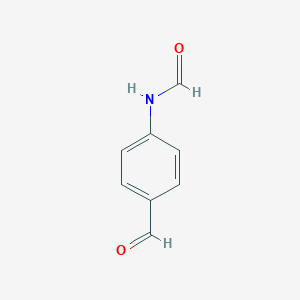
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one, also known as 4-Methylpiperazine-1-carboxamido-2-benzylpyrrolidine or MPBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
MPBP acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, MPBP can modulate the release of dopamine and other neurotransmitters, which can affect various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the reduction of drug-seeking behavior. MPBP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of MPBP is its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of MPBP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPBP has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on MPBP. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of MPBP. Another area of interest is the investigation of the potential therapeutic applications of MPBP in various diseases, including addiction, depression, and anxiety disorders. Finally, the use of MPBP as a tool for studying the role of the D3 receptor in various physiological processes, including reward, motivation, and cognition, is an area of ongoing research.
合成法
The synthesis of MPBP involves the reaction between benzylpyrrolidinone and N-methylpiperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of MPBP can be optimized by adjusting the reaction conditions, including temperature, pressure, and solvent.
科学的研究の応用
MPBP has been investigated for its potential applications in various fields of research. In medicinal chemistry, MPBP has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, MPBP has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, MPBP has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
特性
CAS番号 |
103295-58-5 |
|---|---|
分子式 |
C18H26N4O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24) |
InChIキー |
NXDJWEINEGQCBN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
正規SMILES |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)

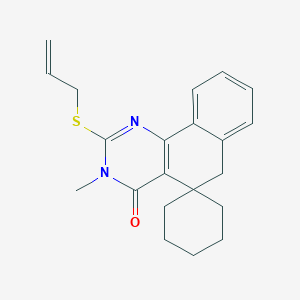


![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
